molecular formula C8H8FIO B165010 1-(2-Fluoroethoxy)-4-iodobenzene CAS No. 132837-05-9

1-(2-Fluoroethoxy)-4-iodobenzene

Cat. No.: B165010
CAS No.: 132837-05-9
M. Wt: 266.05 g/mol
InChI Key: GWESIUFEVINSMQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-4-iodobenzene is an organic compound that features both a fluoroethoxy group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoroethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 2-fluoroethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethoxy)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The fluoroethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of the benzene ring.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

1-(2-Fluoroethoxy)-4-iodobenzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

    Chemical Research: The compound is used as a precursor in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate radiolabeling for imaging studies.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-(2-fluoroethoxy)ethane: This compound features a similar fluoroethoxy group but lacks the iodine atom, resulting in different chemical properties and applications.

    4-Iodoanisole: This compound contains an iodine atom and a methoxy group, making it structurally similar but with different reactivity due to the absence of the fluoroethoxy group.

Uniqueness

1-(2-Fluoroethoxy)-4-iodobenzene is unique due to the presence of both the fluoroethoxy group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for radiolabeling, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(2-fluoroethoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWESIUFEVINSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCF)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567667
Record name 1-(2-Fluoroethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132837-05-9
Record name 1-(2-Fluoroethoxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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